

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isophysalin G

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Compound of Interest

Compound Name: *Isophysalin G*

Cat. No.: *B12089377*

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Introduction

Isophysalin G is a naturally occurring steroidal lactone belonging to the physalin family, a group of compounds primarily isolated from plants of the *Physalis* genus. Physalins have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of **Isophysalin G** in various matrices, including plant extracts, formulated products, and biological samples. This application note provides a detailed protocol for the analysis of **Isophysalin G** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents

- **Isophysalin G** analytical standard: Purity $\geq 97\%$ ^{[1][2]}
- Methanol: HPLC grade or higher
- Acetonitrile: HPLC grade or higher
- Water: Deionized, 18 M Ω ·cm or HPLC grade

- Formic acid: LC-MS grade or equivalent
- Phosphoric acid: Analytical grade
- Sample filters: 0.22 µm or 0.45 µm, compatible with organic solvents

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary pump
 - Autosampler
 - Column thermostat
 - Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of **Isophysalin G**. These are based on methods developed for the analysis of various physalins, including **Isophysalin G**.^{[1][2]}

Parameter	Recommended Conditions	Alternative Conditions
Column	ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent high-efficiency C18 column.[1]	Agilent C18 (5 µm, 4.6 × 150 mm) or equivalent standard C18 column.
Mobile Phase	A: Water with 0.1% Formic Acid B: Methanol	A: 0.2% Aqueous Phosphoric Acid B: Acetonitrile
Gradient Elution	0–4.5 min, 10–50% B 4.5–11.5 min, 50–98% B	Isocratic or gradient elution may be developed based on the sample matrix.
Flow Rate	0.4 mL/min	1.0 mL/min
Column Temperature	45°C	Ambient or controlled at 30–40°C
Detection Wavelength	220 - 230 nm. A Diode Array Detector is recommended to obtain the full UV spectrum.	225 nm
Injection Volume	1 - 10 µL	Dependent on sample concentration and instrument sensitivity.

Experimental Protocols

Preparation of Standard Solutions

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Isophysalin G** analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored protected from light at 4°C and is reported to be stable for up to 12 months under these conditions.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation method will depend on the matrix. The following is a general procedure for plant material:

- **Extraction:** Weigh a known amount of the dried and powdered plant material (e.g., 1 g) and extract with a suitable volume of methanol (e.g., 20 mL) using ultrasonication or maceration.
- **Filtration:** Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.
- **Dilution:** If necessary, dilute the filtered extract with methanol to bring the concentration of **Isophysalin G** within the calibration range.

Analytical Procedure

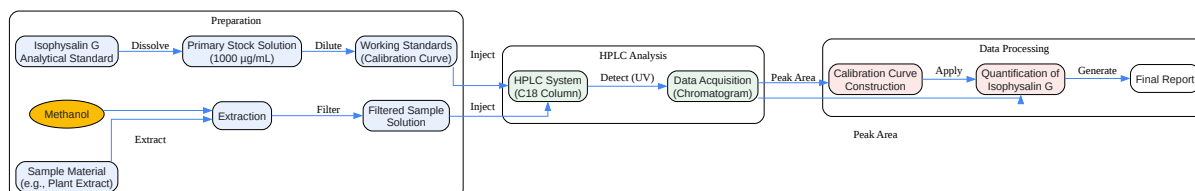
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- **Calibration Curve:** Inject the working standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration. The squared correlation coefficient (R^2) should be greater than 0.995 for good linearity.
- **Sample Analysis:** Inject the prepared sample solutions and record the chromatograms.
- **Quantification:** Identify the **Isophysalin G** peak in the sample chromatogram by comparing the retention time with that of the standard. The identity can be further confirmed by comparing the UV spectrum if a DAD is used. Quantify the amount of **Isophysalin G** in the sample using the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for **Isophysalin G**, based on typical performance characteristics for similar compounds.

Parameter	Expected Value
Retention Time (tR)	Dependent on the specific method conditions.
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	To be determined experimentally.
Limit of Quantification (LOQ)	To be determined experimentally.
Precision (%RSD)	< 2%
Accuracy (% Recovery)	95 - 105%

Visualization



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Caption: Experimental workflow for the HPLC analysis of **Isophysalin G**.

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References

- 1. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in *Physalis alkekengi* L. var. *Franchetii* [frontiersin.org]
- 2. Discovery of physalin biosynthesis and structure modification of physalins in *Physalis alkekengi* L. var. *Franchetii* - PMC [pmc.ncbi.nlm.nih.gov]
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